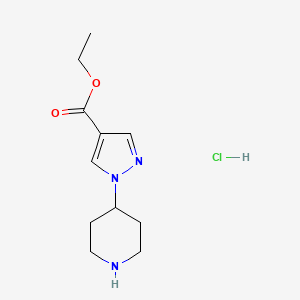

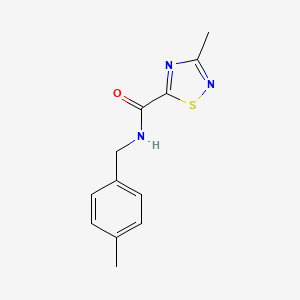

N-cyclopropyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

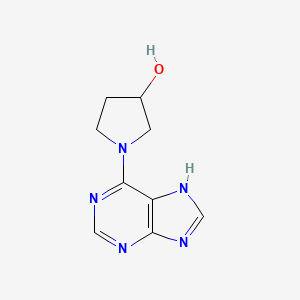

“N-cyclopropyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine” is a chemical compound with the CAS Number: 1153407-10-3 . It has a molecular weight of 217.31 and its IUPAC name is N-cyclopropyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19NO/c1-10-4-2-5-12-13(15-11-7-8-11)6-3-9-16-14(10)12/h2,4-5,11,13,15H,3,6-9H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Applications De Recherche Scientifique

Synthesis and Chemical Transformations

N-cyclopropyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine and related compounds have been the focus of various synthetic and chemical transformation studies. These efforts aim to explore efficient pathways for creating complex molecules with potential biological and chemical significance.

- Efficient Synthesis Techniques : An efficient synthesis pathway for tetrahydro-1,3-oxazepines demonstrates the regioselective intramolecular amination of cyclopropylmethyl cation, showcasing the utility of cyclopropane moieties in synthesizing nitrogen heterocycles (Skvorcova, Grigorjeva, & Jirgensons, 2015).

- Ring-Opening Transformations : Studies on the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles reveal a method to synthesize complex amines, contributing to the development of drugs targeting serotonin and norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Biological Applications and Mechanistic Insights

The research into N-cyclopropyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine and analogs extends beyond synthetic methodology, touching on biological activities and providing insights into their mechanisms of action.

- Antimicrobial and Cytotoxic Activities : Novel azetidine-2-one derivatives of 1H-benzimidazole, related to N-cyclopropyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine, have shown promising antimicrobial and cytotoxic activities, highlighting the potential for the development of new therapeutic agents (Noolvi et al., 2014).

- Investigation of Metabolic Pathways : The metabolism of N-cyclopropylamines by cytochrome P450 enzymes, including studies on N-dealkylation processes, offers valuable insights into the biotransformation and potential toxicological profiles of cyclopropyl-containing pharmaceuticals (Shaffer, Morton, & Hanzlik, 2001).

Novel Compound Development

The exploration of cyclopropylamines and related compounds continues to inspire the development of novel compounds with unique properties and potential applications.

- Development of New Heterocycles : The synthesis of new aminocyclitols via selective epoxidation of cycloheptenamines demonstrates the creativity in generating novel structures that could serve as scaffolds for drug development or as tools in chemical biology (Larin, Kochubei, & Atroshchenko, 2014).

Safety and Hazards

The safety information and hazards associated with this compound are not available in the sources I found. It’s important to handle all chemical compounds with care, following appropriate safety protocols. The Material Safety Data Sheet (MSDS) for the compound would provide detailed safety and hazard information .

Propriétés

IUPAC Name |

N-cyclopropyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-10-4-2-5-12-13(15-11-7-8-11)6-3-9-16-14(10)12/h2,4-5,11,13,15H,3,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXOYKREAXDYMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(CCCO2)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2677994.png)

![N-[4-(acetylamino)phenyl]-2-{[1-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}acetamide](/img/structure/B2678000.png)

![2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2678002.png)

![2-[(2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2678004.png)

![(5Ar,9aR)-3,4,5a,6,7,8,9,9a-octahydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B2678008.png)

![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2678011.png)